Bienvenue dans la boutique en ligne BenchChem!

CP-99994

Pharmacology Pharmacokinetics In Vivo Efficacy

Select CP-99994 for time-controlled CNS NK1 blockade. Its rapid reversibility (<1h in vivo) enables acute pain and emesis studies impossible with long-acting comparators like aprepitant. Clean profile (no L-type Ca2+ channel liability) and high NK1 selectivity (>40,000-fold) ensure definitive target attribution in gerbil/guinea pig models.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 136982-36-0
Cat. No. B136986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-99994
CAS136982-36-0
Synonyms3-(2-methoxybenzylamino)-2-phenylpiperidine
CP 100,263
CP 100263
CP 99,994
CP 99994
CP-100,263
CP-100263
CP-99,994
CP-99994
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m0/s1
InChIKeyDTQNEFOKTXXQKV-HKUYNNGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-99994 CAS 136982-36-0: Foundational NK1 Antagonist Pharmacological Profile


CP-99994 (CAS 136982-36-0) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It binds to the human NK1 receptor with high affinity, exhibiting a Ki value of 0.25 nM in a human cell line . Chemically, it is (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, often supplied as a dihydrochloride salt . As a research tool, CP-99994 has been extensively utilized in preclinical models to elucidate the role of NK1 receptors in diverse physiological and pathological processes, including emesis, pain, inflammation, and behavior [1].

CP-99994 Substitution Risk: Why NK1 Antagonist Class Similarity Does Not Guarantee Functional Equivalence


While many NK1 receptor antagonists share the ability to block substance P binding, significant differences in receptor interaction kinetics, species-dependent pharmacology, and off-target effects preclude simple substitution [1]. For instance, CP-99994 exhibits rapid functional reversibility at the NK1 receptor, leading to a short duration of action in vivo, a stark contrast to antagonists like aprepitant which demonstrate slow reversibility and prolonged efficacy [2]. Furthermore, the affinity and potency of CP-99994 vary dramatically across species, with a 1000-fold reduction observed at the rat NK1 receptor compared to human, a species divergence not equally shared by all class members like RP67580 [3]. These nuanced pharmacological fingerprints dictate that CP-99994 is not a generic NK1 antagonist and must be selected based on its specific, quantifiable properties for a given experimental context.

CP-99994 Comparative Evidence: Quantitative Differentiation Against Key Analogs and Alternatives


CP-99994 Exhibits a Short Duration of In Vivo Action Compared to Long-Acting NK1 Antagonists

The functional reversibility of NK1 receptor antagonism is a key differentiator among antagonists. CP-99994 displays rapid functional reversibility, leading to a transient in vivo effect. In the gerbil foot tap (GFT) assay, CP-99994 (3 µmol/kg, i.p.) achieved 100% inhibition at 15 minutes post-administration, but this effect declined rapidly thereafter, correlating with a sharp drop in brain levels [1]. This contrasts sharply with aprepitant (3 µmol/kg, i.p.), which maintained 100% inhibition for 48 hours, despite brain compound levels being undetectable after 24 hours [1]. ZD6021 (10 µmol/kg, i.p.) exhibited an intermediate duration, with efficacy lasting 4 hours [1].

Pharmacology Pharmacokinetics In Vivo Efficacy

CP-99994 Shows Profound Species-Dependent Pharmacology Distinct from Other NK1 Antagonists

A critical consideration for preclinical study design is the species-dependent affinity of NK1 antagonists. CP-99994 demonstrates comparable affinity and potency for human and gerbil NK1 receptors but is approximately 1000-fold less potent at the rat NK1 receptor (rNK1R) [1]. This is a crucial point of differentiation from the NK1 antagonist RP67580, which exhibits comparable affinity and potency across human, gerbil, and rat NK1 receptors [1].

Receptor Pharmacology Species Selectivity Preclinical Models

Differential Behavioral Profile in Anxiolytic Models Distinguishes CP-99994 from CP-122,721

In the gerbil elevated plus-maze, an established model for assessing anxiolytic-like effects, CP-99994 and its analog CP-122,721 exhibit distinct behavioral profiles. Oral administration of CP-99994 (3-30 mg/kg) produced an anxiolytic-like effect exclusively on stretch-attend postures, a measure of risk assessment [1]. In contrast, CP-122,721 (3-30 mg/kg) produced a significant anxiolytic-like effect on the primary outcome measure of percentage of open arm time at a dose of 30 mg/kg [1]. MK-869 (0.01-3 mg/kg) was the most potent and produced effects on multiple measures including open arm time, entries, and stretch-attend postures [1].

Behavioral Pharmacology Anxiolytic Gerbil Model

Distinct Anti-Emetic Spectrum of CP-99994 Compared to 5-HT3 Antagonists

The anti-emetic profile of CP-99994 is mechanistically distinct from that of 5-HT3 receptor antagonists, a major class of anti-emetics. In ferret emesis models, CP-99994 (0.1-1.0 mg/kg, s.c.) produced dose-related inhibition of vomiting induced by a broad range of emetic stimuli, including both centrally (loperamide, apomorphine) and peripherally (CuSO4) acting agents, as well as mixed stimuli (ipecac, cisplatin) [1]. In contrast, the 5-HT3 antagonist tropisetron (1 mg/kg, s.c.) was effective against cisplatin and ipecac-induced emesis but failed to block emesis induced by CuSO4 or loperamide [1]. This demonstrates that CP-99994 has a broader spectrum of anti-emetic activity in preclinical models.

Emesis Preclinical Efficacy Ferret Model

CP-99994 Exhibits Differential Affinity for Agonist-Stimulated States of the NK1 Receptor

The functional interaction of CP-99994 with the NK1 receptor is agonist-dependent, a phenomenon not uniformly observed across all NK1 antagonists. In a study quantifying NK1 receptor endocytosis in guinea-pig ileum neurons, CP-99994 was 50 times more potent at inhibiting endocytosis induced by the agonist septide compared to endocytosis induced by the natural ligand, substance P [1]. The antagonist MEN-10581 showed a similar, though less pronounced, agonist-dependent difference (8-fold) [1]. This finding suggests that the conformation of the activated NK1 receptor differs between agonists, and CP-99994 can differentiate between these states.

Receptor Pharmacology Functional Selectivity Endocytosis

CP-99994 Procurement for Precision: Defined Research Applications Supported by Differential Evidence


Acute Reversible NK1 Blockade in Gerbil CNS Studies

CP-99994 is the preferred tool compound for experiments in gerbils requiring a short-acting NK1 antagonist. Its rapid functional reversibility, evidenced by the transient 100% inhibition of the gerbil foot tap response at 15 minutes followed by a rapid decline, allows for studies of acute receptor blockade without the confounding effects of long-lasting target engagement that characterize compounds like aprepitant . Its high affinity for gerbil NK1 receptors, comparable to human, further validates its use in this species [2].

Investigating Agonist-Biased Signaling at the NK1 Receptor

The unique property of CP-99994 to exhibit a 50-fold difference in potency for inhibiting NK1 receptor endocytosis induced by septide versus substance P makes it a critical reagent for studying agonist-biased signaling . This functional selectivity provides a window into distinct receptor conformations and allows researchers to dissect signaling pathways that may be preferentially activated by different endogenous or synthetic ligands.

Broad-Spectrum Preclinical Emesis Research

For research into the mechanisms of nausea and vomiting, CP-99994 provides a well-characterized reference standard with a proven broad spectrum of activity. Its ability to block emesis from central, peripheral, and mixed stimuli in ferrets, as demonstrated against loperamide, CuSO4, and cisplatin, respectively, contrasts with the narrower efficacy of 5-HT3 antagonists like tropisetron . This makes CP-99994 an invaluable positive control for exploring the role of central NK1 receptors in the emetic reflex, independent of 5-HT3 pathways.

Mechanistic Studies of Visceral Hypersensitivity and Pain

CP-99994 has demonstrated utility in models of visceral pain, specifically in preventing colorectal sensitization in the context of visceral hypersensitivity . Its capacity to attenuate acetic acid-induced colorectal sensitization in a bladder-colon cross-sensitization model points to its specific relevance for investigating central sensitization mechanisms in visceral pain pathways. This targeted application is supported by its well-defined pharmacokinetic profile in relevant species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-99994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.